1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane
Overview
Description
1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, also known as 1,4-Benzenedicarboxylic acid, 4,4’- (1,2-ethanediyl) bis (2-hydroxyethyl) ester, is a compound with the molecular formula C22H22O10 . It has an average mass of 446.404 Da and a monoisotopic mass of 446.121307 Da . This compound is a copolyester formed from used PET beverage bottles .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C22H22O10 . Unfortunately, the specific structural details are not provided in the available resources.Scientific Research Applications
Extraction Agent for Lead(II)
1,2-Bis[2-(2‘-carboxyalkyloxy)phenoxy]ethanes, a class of compounds related to 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane, have been synthesized and used in the selective extraction of Pb(II). These compounds, which possess pseudo-18-crown-6 frameworks, demonstrate higher Pb(II)/Cu(II) selectivities than their monocarboxylic acid analogues. Their extraction efficiency for lead is notable, with the molecular structure of the ligands influencing their extraction capabilities (Hayashita et al., 1999).
Flame Retardant Decomposition
The thermal decomposition of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE), a flame retardant chemically similar to this compound, has been studied in detail. The decomposition mechanisms involve multiple steps including a 1,3-hydrogen shift and H atom abstraction from CH2 sites. This research provides insights into the stability and decomposition pathways of similar brominated flame retardants (Altarawneh & Dlugogorski, 2014).
Metal–Organic Frameworks
1,2-Bis(4-pyridyl)ethane, a compound structurally related to this compound, has been used in the synthesis of new metal–organic frameworks (MOFs). These MOFs exhibit potential for applications in catalysis, demonstrating effectiveness in olefin epoxidation reactions at ambient temperature using H2O2 as an oxidant. Their structural uniqueness and catalytic activity highlight the utility of such compounds in advanced material synthesis (Sen et al., 2013).
Crystal Structure Analysis
The crystal structure of compounds like 1,2-Bis(4-pyridyl)ethane, closely related to this compound, has been analyzed in various studies. These analyses provide valuable information on the molecular geometry and bonding interactions, contributing to a deeper understanding of their potential applications in material science and chemistry (多位作者, 2012).
Polymer Synthesis and Characterization
Compounds structurally similar to this compound have been utilized in the synthesis of polymers. The resulting polymers exhibit unique properties like liquid-crystalline behavior, indicating potential applications in advanced materials. Studies on these polymers' phase behavior and structural properties contribute to the development of new materials with specific functionalities (Percec et al., 1992).
Bioremediation of Environmental Pollutants
Research has explored the use of enzymes for the bioremediation of environmental pollutants like Bisphenol A, a compound similar in structure to this compound. This approach demonstrates the potential for using biological methods to degrade harmful chemicals in the environment, offering a sustainable solution to pollution (Chhaya & Gupte, 2013).
Properties
IUPAC Name |
4-O-[2-[4-(2-hydroxyethoxycarbonyl)benzoyl]oxyethyl] 1-O-(2-hydroxyethyl) benzene-1,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O10/c23-9-11-29-19(25)15-1-5-17(6-2-15)21(27)31-13-14-32-22(28)18-7-3-16(4-8-18)20(26)30-12-10-24/h1-8,23-24H,9-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNDVBDBKRCKDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCO)C(=O)OCCOC(=O)C2=CC=C(C=C2)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901346577 | |
Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
446.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2144-69-6 | |
Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002144696 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Bis(p-(2-hydroxyethoxycarbonyl)benzoyloxy)ethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901346577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-BIS(P-(2-HYDROXYETHOXYCARBONYL)BENZOYLOXY)ETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SUY5TYP54E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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